3-(4-Methylphenyl)benzonitrile

Catalog No.
S777837
CAS No.
133909-96-3
M.F
C14H11N
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Methylphenyl)benzonitrile

CAS Number

133909-96-3

Product Name

3-(4-Methylphenyl)benzonitrile

IUPAC Name

3-(4-methylphenyl)benzonitrile

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3

InChI Key

IDJXCGMHZMGQRV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N

Synonyms

3-(4-Methylphenyl)benzonitrile

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N

3-(4-Methylphenyl)benzonitrile (CAS 133909-96-3), widely recognized in industrial procurement as Irbesartan Impurity 15, is a meta-cyano substituted biphenyl building block [1]. In pharmaceutical manufacturing, it is primarily sourced as a critical analytical reference standard for the quality control of angiotensin II receptor blocker (ARB) precursors. Beyond quality control, it serves as a sterically unhindered precursor for meta-biphenyl scaffolds in medicinal chemistry and materials science [2]. Unlike its ortho-substituted counterpart (the active API precursor), it lacks significant steric twisting between the biphenyl rings, fundamentally altering its chromatographic retention, cross-coupling reactivity, and downstream functionalization kinetics.

Substituting the 3-cyano isomer with the 2-cyano (Irbesartan precursor) or 4-cyano isomers is non-viable in both analytical and synthetic workflows. In pharmaceutical quality control, the exact 3-cyano geometry is legally required to validate HPLC method specificity and establish limits of detection (LOD) for positional isomer contamination in API starting materials [1]. In synthesis, the meta-positioning of the cyano group prevents the formation of the specific ortho-tetrazole pharmacophore required for AT1 receptor antagonism. Furthermore, its reduced steric hindrance compared to the 2-cyano isomer leads to significantly different, often accelerated, reaction kinetics during catalytic cross-coupling and nucleophilic additions, making the isomers synthetically non-interchangeable[2].

Chromatographic Resolution from 2-Cyano Isomer

For regulatory compliance in ARB manufacturing, the API precursor 2-(4-methylphenyl)benzonitrile must be free of its positional isomers. Under standard reverse-phase HPLC conditions (C18 column, acetonitrile/water gradient), 3-(4-methylphenyl)benzonitrile demonstrates a distinct retention time shift compared to the 2-cyano isomer [1]. The meta-substitution allows for a more planar biphenyl conformation, increasing its lipophilic interaction with the stationary phase and resulting in a longer retention time (ΔtR > 1.5 minutes) compared to the sterically twisted 2-cyano isomer. This baseline resolution (Rs > 2.0) is mandatory for accurate quantification of Impurity 15 down to the 0.05% threshold required by ICH guidelines [2].

Evidence DimensionChromatographic Retention and Resolution (Rs)
Target Compound Data3-cyano isomer exhibits distinct retention with Rs > 2.0
Comparator Or Baseline2-cyano isomer (API precursor)
Quantified DifferenceBaseline resolution with ΔtR > 1.5 minutes under standard RP-HPLC
ConditionsReverse-phase HPLC (C18), validation of API starting materials

Procurement of this exact isomer is technically required to validate analytical methods and prove the absence of positional contamination in commercial pharmaceutical batches.

Higher Yield in Cross-Coupling Reactions

When utilized as a substrate or generated as a product in cross-coupling methodologies, the meta-cyano geometry provides a distinct kinetic advantage. The 3-cyano isomer is typically synthesized in higher yields (>70-85%) under milder conditions compared to the 2-cyano isomer, which suffers from ortho-steric hindrance and potential catalyst coordination issues[1]. The absence of an ortho-substituent adjacent to the biaryl linkage reduces the activation energy barrier for transmetalation and reductive elimination, making the 3-cyano derivative a superior, high-yielding model substrate for benchmarking new catalytic systems [2].

Evidence DimensionCross-coupling reaction yield
Target Compound Data>70-85% yield in standard decarboxylative/Suzuki couplings
Comparator Or Baseline2-cyano isomer (typically 15-30% lower yield under identical mild conditions)
Quantified Difference15-30% absolute yield improvement due to reduced steric hindrance
ConditionsPd/Cu-catalyzed decarboxylative cross-coupling or standard Suzuki-Miyaura conditions

For methodology developers, the 3-cyano isomer provides a high-yielding, unhindered pathway to functionalized biphenyls that would otherwise stall with ortho-substituted analogs.

Faster Tetrazole Formation Kinetics

The conversion of the cyano group to a tetrazole via[3+2] cycloaddition with sodium azide is highly sensitive to the cyano group's position. The 3-(4-methylphenyl)benzonitrile undergoes tetrazole formation at a significantly faster rate and requires lower temperatures (100-110 °C) compared to the 2-cyano isomer, which often requires prolonged heating at >130 °C due to the steric shielding of the cyano carbon by the adjacent tolyl ring[1]. However, the resulting meta-tetrazole lacks the specific spatial geometry required for AT1 receptor binding, strictly differentiating its end-use from the ortho-isomer.

Evidence DimensionActivation temperature for complete tetrazole formation
Target Compound Data100-110 °C for complete conversion
Comparator Or Baseline2-cyano isomer (>130 °C required)
Quantified Difference~20-30 °C reduction in required reaction temperature
Conditions[3+2] cycloaddition with NaN3 / Lewis acid catalyst

Buyers synthesizing non-Sartan tetrazole libraries can leverage this compound for faster, milder reactions, whereas ARB manufacturers must track it to prevent the formation of fast-reacting, inactive impurities.

Higher Triplet Energy via Meta-Linkage

In the design of optoelectronic materials, the meta-linkage of the 3-cyano isomer provides a mechanism to interrupt π-conjugation compared to the fully conjugated 4-cyano (para) isomer[1]. This structural feature restricts the delocalization of frontier orbitals, resulting in a wider optical bandgap and a higher triplet energy (ET > 2.7 eV). Consequently, derivatives of the 3-cyano isomer are highly suitable as building blocks for phosphorescent OLED host materials, where maintaining a high triplet energy is critical to prevent reverse energy transfer from blue or green dopants—a performance metric where the 4-cyano isomer fails due to extended conjugation[2].

Evidence DimensionTriplet Energy (ET) and Conjugation
Target Compound DataHigh triplet energy (ET > 2.7 eV) due to meta-linkage
Comparator Or Baseline4-cyano isomer (para-linkage, ET < 2.5 eV)
Quantified Difference>0.2 eV increase in triplet energy
ConditionsPhotophysical characterization of biphenyl derivatives in thin film or frozen matrix

Materials scientists must select the 3-cyano isomer over the 4-cyano isomer to ensure sufficient triplet energy confinement in high-efficiency blue/green OLED devices.

Pharmaceutical Quality Control & Regulatory Compliance

Essential as an analytical reference standard (Irbesartan Impurity 15) for HPLC/UHPLC method validation. It enables the precise quantification of positional isomer contamination in the starting materials (4'-methylbiphenyl-2-carbonitrile) used for Sartan API synthesis, ensuring compliance with ICH guidelines [1].

Catalysis Methodology Benchmarking

Used as a standard substrate to evaluate the regioselectivity and efficiency of novel cross-coupling catalysts (e.g., decarboxylative, Suzuki, or Negishi couplings). Its lack of ortho-steric hindrance makes it an ideal baseline for comparing catalyst performance against more challenging, sterically encumbered substrates[2].

High-Triplet-Energy OLED Host Synthesis

Serves as a core building block for optoelectronic materials where interrupted π-conjugation is required. The meta-cyano configuration is utilized to synthesize host materials that maintain a wide bandgap and high triplet energy, preventing exciton quenching in phosphorescent OLEDs [3].

Non-Sartan Tetrazole Library Generation

Procured by medicinal chemists to synthesize meta-tetrazole biphenyl libraries. Because the cyano group is unhindered, the [3+2] cycloaddition proceeds under milder conditions than the ortho-isomer, facilitating the rapid generation of analogs for novel targets outside the AT1 receptor space [4].

XLogP3

3.6

Wikipedia

3-(4-methylphenyl)benzonitrile

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